

Experimental Protocols for the Coupling of **tert-Butyl (7-bromoheptyl)carbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (7-bromoheptyl)carbamate</i>
Cat. No.:	B178191

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Introduction

tert-Butyl (7-bromoheptyl)carbamate is a versatile bifunctional linker molecule integral to the fields of medicinal chemistry and drug development. Its structure, featuring a terminal primary bromide and a carbamate-protected primary amine, allows for sequential and site-specific modifications. The lipophilic seven-carbon chain provides a flexible spacer, making it a valuable building block in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).^{[1][2]}

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^{[1][2]} The linker's length and composition are critical for the efficacy of the PROTAC, and **tert-butyl (7-bromoheptyl)carbamate** offers a synthetically adaptable scaffold for linker design.

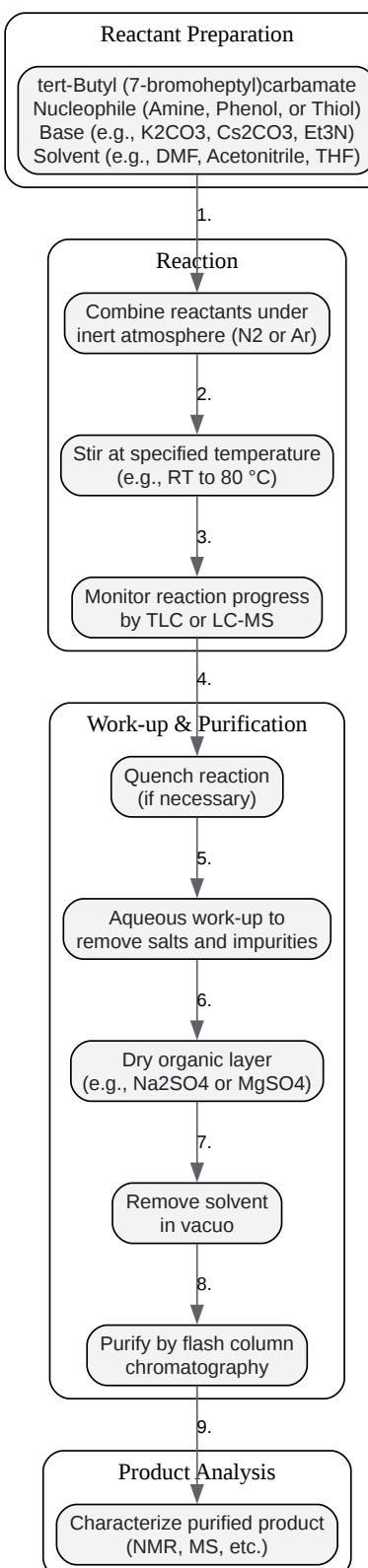
This document provides detailed experimental protocols for the coupling of **tert-butyl (7-bromoheptyl)carbamate** with various nucleophiles at the bromine-bearing carbon, a key step in the elaboration of this linker for applications in drug discovery.

Coupling Reactions of **tert-Butyl (7-bromoheptyl)carbamate**

The primary reactivity of **tert-butyl (7-bromoheptyl)carbamate** lies in the nucleophilic substitution of the bromide ion. This allows for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, enabling the attachment of various moieties. These reactions typically proceed via an SN2 mechanism.^[3]

General Experimental Workflow

The following diagram outlines the general workflow for the nucleophilic substitution reactions of **tert-butyl (7-bromoheptyl)carbamate**.



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General workflow for coupling reactions.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the coupling of **tert-butyl (7-bromoheptyl)carbamate** with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Nucleophile Type	Example Nucleophile		Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
Primary Amine	Benzylamine		Cs_2CO_3	DMF	60	12	75-85
Phenol	Phenol		K_2CO_3	Acetonitrile	82 (reflux)	4-6	80-90[4]
Thiol	Thiophenol		Et_3N	THF	Room Temp	4	85-95

Experimental Protocols

N-Alkylation with a Primary Amine (e.g., Benzylamine)

This protocol describes the coupling of **tert-butyl (7-bromoheptyl)carbamate** with a primary amine to form a secondary amine.

Materials:

- **tert-Butyl (7-bromoheptyl)carbamate**
- Benzylamine
- Cesium carbonate (Cs_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of **tert-butyl (7-bromoheptyl)carbamate** (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq) and cesium carbonate (1.5 eq).
- Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

O-Alkylation with a Phenol (Williamson Ether Synthesis)

This protocol, adapted from the Williamson ether synthesis, describes the formation of an aryl ether.[3][4][5]

Materials:

- **tert-Butyl (7-bromoheptyl)carbamate**
- Phenol
- Potassium carbonate (K_2CO_3)

- Acetonitrile
- Diethyl ether
- 1 M Sodium hydroxide (NaOH) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add **tert-butyl (7-bromoheptyl)carbamate** (1.0 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.^[4]
- Monitor the reaction progress by TLC.
- Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

S-Alkylation with a Thiol

This protocol outlines the formation of a thioether linkage.

Materials:

- **tert-Butyl (7-bromoheptyl)carbamate**
- Thiophenol
- Triethylamine (Et_3N)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

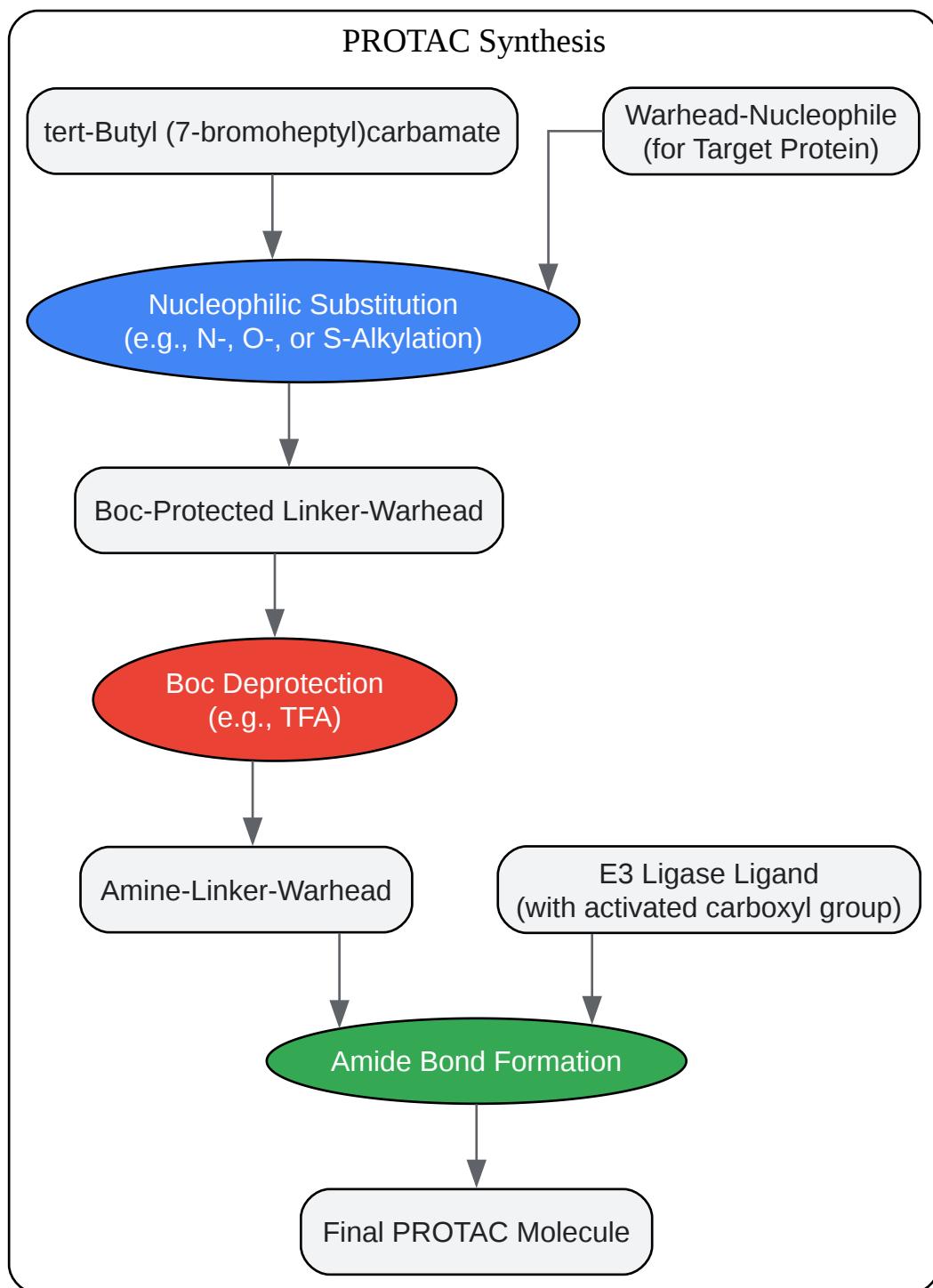
Procedure:

- To a solution of **tert-butyl (7-bromoheptyl)carbamate** (1.0 eq) in anhydrous THF, add thiophenol (1.1 eq) and triethylamine (1.2 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere for 4 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.

Signaling Pathways and Logical Relationships

The primary application of the coupled products of **tert-butyl (7-bromoheptyl)carbamate** is in the construction of PROTACs. The following diagram illustrates the logical relationship in the assembly of a PROTAC using this linker.



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Logical workflow for PROTAC synthesis.

Conclusion

The experimental protocols provided herein offer a comprehensive guide for the synthetic utilization of **tert-butyl (7-bromoheptyl)carbamate**. The versatility of its terminal bromide allows for the facile introduction of various nucleophiles, making it an invaluable tool for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. The provided methodologies and data serve as a robust starting point for researchers in the development of novel therapeutics and chemical probes.

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